[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol
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Overview
Description
[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol is a heterocyclic compound that features both oxolane (tetrahydrofuran) and thiazole rings This compound is of interest due to its unique structural properties, which combine the stability of oxolane with the reactivity of thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with an oxolane derivative under acidic conditions to form the thiazole ring. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives like aldehydes and acids, reduced thiazole derivatives, and substituted thiazole compounds.
Scientific Research Applications
[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which [2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The oxolane ring provides stability and enhances the compound’s ability to penetrate biological membranes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler heterocyclic compound with similar reactivity but lacking the oxolane ring.
Oxazoline: Another five-membered heterocycle with an oxygen and nitrogen atom, offering different reactivity and stability.
Benzothiazole: A fused ring system with enhanced stability and different biological activities.
Uniqueness
[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol is unique due to the combination of the oxolane and thiazole rings, which confer both stability and reactivity. This dual functionality makes it a versatile compound for various applications in synthetic chemistry and potential therapeutic uses.
Properties
IUPAC Name |
[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h5,7,10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEPDJZOAUULPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=CS2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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